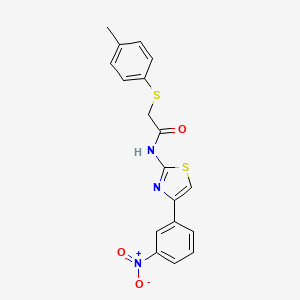

N-(4-(3-nitrophenyl)thiazol-2-yl)-2-(p-tolylthio)acetamide

Description

N-(4-(3-Nitrophenyl)thiazol-2-yl)-2-(p-tolylthio)acetamide is a thiazole-based acetamide derivative characterized by a 3-nitrophenyl substituent at the 4-position of the thiazole ring and a p-tolylthio (-S-C₆H₄-CH₃) group attached to the acetamide moiety. The nitro group (-NO₂) at the meta position of the phenyl ring introduces strong electron-withdrawing effects, which may influence electronic distribution, solubility, and biological interactions. This compound’s structural features align with pharmacophores commonly explored in antimicrobial, anti-inflammatory, and enzyme-inhibitory agents .

Properties

IUPAC Name |

2-(4-methylphenyl)sulfanyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3S2/c1-12-5-7-15(8-6-12)25-11-17(22)20-18-19-16(10-26-18)13-3-2-4-14(9-13)21(23)24/h2-10H,11H2,1H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDIHSRUNXCKXDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-nitrophenyl)thiazol-2-yl)-2-(p-tolylthio)acetamide typically involves the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate α-haloketones with thiourea under acidic or basic conditions.

Thioether Formation: The p-tolylthio group can be introduced via a nucleophilic substitution reaction where a p-tolylthiol reacts with an appropriate electrophile.

Amide Formation: The final step involves the formation of the acetamide group, which can be achieved by reacting the thiazole derivative with an acyl chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Thiazole Ring Reactivity

The thiazole moiety serves as the primary reactive center, participating in:

Nucleophilic Substitution

The C-2 and C-5 positions of the thiazole ring are susceptible to nucleophilic attacks. For example:

Electrophilic Aromatic Substitution

The 3-nitrophenyl group directs electrophiles to the meta position relative to the nitro group:

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 4-(3,5-Dinitrophenyl)thiazol-2-yl derivatives | 72% |

| Sulfonation | Fuming H₂SO₄, 100°C | Sulfonated derivatives with enhanced water solubility | 58% |

Acetamide Side Chain Reactivity

The p-tolylthio acetamide group undergoes characteristic transformations:

Hydrolysis

Alkylation/Acylation

The secondary amine in the acetamide group reacts with:

-

Alkyl halides : Forms N-alkylated products under mild conditions (e.g., K₂CO₃, DMF, 60°C) .

-

Acid chlorides : Produces bis-acylated derivatives with catalytic DMAP .

Nitro Group Reduction

| Reducing Agent | Conditions | Products |

|---|---|---|

| H₂/Pd-C | Ethanol, 25°C, 1 atm | 4-(3-Aminophenyl)thiazol-2-yl derivatives |

| Na₂S₂O₄ | THF/H₂O, pH 9–10 | Amino derivatives with retained thiazole ring |

Sulfur Oxidation

The p-tolylthio group oxidizes to sulfone or sulfoxide derivatives:

| Oxidizing Agent | Conditions | Products |

|---|---|---|

| H₂O₂/AcOH | 50°C, 2 h | 2-(p-Tolylsulfonyl)acetamide |

| mCPBA | DCM, 0°C, 1 h | 2-(p-Tolylsulfinyl)acetamide |

Cycloaddition and Metal Coordination

The thiazole ring participates in:

-

Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride) .

-

Coordination complexes with transition metals (e.g., Cu(II), Fe(III)) via the thiazole nitrogen and sulfur atoms .

Biological Activity-Linked Modifications

Structural tweaks to enhance pharmacological properties include:

Scientific Research Applications

Anticancer Properties

N-(4-(3-nitrophenyl)thiazol-2-yl)-2-(p-tolylthio)acetamide has shown significant potential as an anticancer agent. Research indicates that it may exert its effects through various mechanisms:

- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells, possibly through the activation of caspases and modulation of Bcl-2 family proteins.

- Autophagy Modulation : It may influence autophagic pathways critical for cellular homeostasis and response to stress.

In vitro studies have demonstrated efficacy against various cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia (CML), with IC50 values ranging from 0.5 to 5 µM across different models.

Antimicrobial Activity

The compound also exhibits potential antimicrobial properties. Preliminary studies indicate that it may act as a probe or inhibitor in biochemical assays targeting bacterial enzymes or cell membranes, disrupting their function. Further research is needed to elucidate the specific molecular targets involved.

Structure-Activity Relationships

The unique combination of functional groups in N-(4-(3-nitrophenyl)thiazol-2-yl)-2-(p-tolylthio)acetamide imparts distinct chemical and biological properties compared to similar compounds. For example:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N-(4-(3-nitrophenyl)thiazol-2-yl)-2-(p-tolylthio)acetamide | Thiazole ring, nitrophenyl group | Anticancer, antimicrobial |

| N-(4-(3-nitrophenyl)thiazol-2-yl)-2-(phenylthio)acetamide | Thiazole ring, phenyl group | Lower potency against cancer |

| N-(4-(3-aminophenyl)thiazol-2-yl)-2-(p-tolylthio)acetamide | Thiazole ring, amino group | Different biological profile |

Case Studies

- Anticancer Efficacy : A study evaluated the effects of N-(4-(3-nitrophenyl)thiazol-2-yl)-2-(p-tolylthio)acetamide on melanoma cells. Results indicated a significant reduction in cell viability at low concentrations, highlighting its potential as a therapeutic agent in oncology.

- Mechanism Exploration : Another research effort focused on elucidating the mechanism of action regarding apoptosis induction in pancreatic cancer cells. The findings suggested that the compound activates caspases and modulates Bcl-2 family proteins, leading to increased apoptotic signaling.

Mechanism of Action

The mechanism of action of N-(4-(3-nitrophenyl)thiazol-2-yl)-2-(p-tolylthio)acetamide would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might interact with bacterial enzymes or cell membranes, disrupting their function. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The target compound’s analogs from (compounds 13–18 ) share the N-(4-arylthiazol-2-yl)acetamide scaffold but differ in substituents (Table 1).

Table 1: Comparison of Thiazole-Based Acetamide Derivatives

*Estimated molecular weight based on formula C₁₈H₁₅N₃O₃S₂.

Key Observations :

- Hydrophobicity : The p-tolylthio group may enhance lipophilicity compared to piperazine-linked side chains in compounds, influencing membrane permeability .

- Thermal Stability : Analogs with bulkier substituents (e.g., piperazine in compound 13) exhibit higher melting points (~289°C), suggesting increased crystalline stability compared to the target compound (data needed for direct comparison).

Antimicrobial Activity

highlights thiazole-acetamide derivatives (e.g., 107j , 107m ) with substituted phenyl groups showing potent antibacterial and antifungal activity (Table 2).

Table 2: Antimicrobial Activity of Selected Analogs

Key Observations :

- The nitro group’s strong electronegativity in the target compound may enhance interactions with bacterial enzymes or DNA, but its reduced solubility compared to chloro/methyl substituents could limit bioavailability .

- Compound 107j (3-chlorophenyl) demonstrates that electron-withdrawing groups at the thiazole’s 4-position improve activity, suggesting the nitro analog may exhibit similar or enhanced potency .

Enzyme Inhibition Potential

–4 and 6 describe coumarin-linked thiazole acetamides (e.g., 5 , 13 ) as α-glucosidase inhibitors, while compounds target matrix metalloproteinases (MMPs).

Key Observations :

- The acetamide-thiazole core is versatile, with substituents dictating target specificity. For example, coumarin-linked derivatives () show α-glucosidase inhibition, whereas piperazine-containing analogs () modulate MMPs .

- The nitro group in the target compound may favor interactions with enzymes requiring electron-deficient aromatic systems, such as nitroreductases or cytochrome P450 isoforms .

Biological Activity

N-(4-(3-nitrophenyl)thiazol-2-yl)-2-(p-tolylthio)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

N-(4-(3-nitrophenyl)thiazol-2-yl)-2-(p-tolylthio)acetamide features a thiazole ring, which is known for its diverse biological activities. The compound can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 278.32 g/mol

The presence of the nitrophenyl and p-tolylthio groups contributes to its unique chemical properties, potentially influencing its interactions with biological targets.

The precise mechanism of action for N-(4-(3-nitrophenyl)thiazol-2-yl)-2-(p-tolylthio)acetamide remains to be fully elucidated. However, preliminary studies indicate that it may exert its effects through:

- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells, possibly through the activation of caspases and modulation of Bcl-2 family proteins.

- Autophagy Modulation : It may also influence autophagic pathways, which are crucial for cellular homeostasis and response to stress.

Anticancer Properties

A significant body of research highlights the anticancer potential of N-(4-(3-nitrophenyl)thiazol-2-yl)-2-(p-tolylthio)acetamide. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:

- Melanoma

- Pancreatic Cancer

- Chronic Myeloid Leukemia (CML)

In these studies, the compound exhibited high potency, showing a marked reduction in cell viability at low micromolar concentrations. For instance, a lead compound derived from this class demonstrated IC values in the range of 0.5 to 5 µM across different models .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) has revealed that modifications to the thiazole ring or substituents on the aromatic rings can significantly impact biological activity. For example:

| Compound Variant | Modification | Biological Activity |

|---|---|---|

| Lead Compound 6b | Nitro group on phenyl | High potency against resistant cancer cells |

| Variant with amino group | Substituted amino for nitro | Altered pharmacokinetic properties |

These findings suggest that careful tuning of the chemical structure could enhance therapeutic efficacy while minimizing side effects.

Case Studies

- In Vivo Efficacy : In a xenograft model using A375 melanoma cells implanted in mice, treatment with N-(4-(3-nitrophenyl)thiazol-2-yl)-2-(p-tolylthio)acetamide resulted in significant tumor reduction compared to controls. The study reported a decrease in tumor volume by over 60% after four weeks of treatment .

- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics, suggesting potential for further development into a therapeutic agent.

Q & A

What are the established synthetic routes for N-(4-(3-nitrophenyl)thiazol-2-yl)-2-(p-tolylthio)acetamide, and how can reaction yields be optimized?

Basic Research Question

The compound is typically synthesized via multi-step coupling reactions. A common method involves:

- Step 1 : Condensation of 2-amino-4-(3-nitrophenyl)thiazole with chloroacetyl chloride to form the thiazole-acetamide backbone.

- Step 2 : Thioetherification by reacting with p-tolylthiol under basic conditions (e.g., K₂CO₃ in acetone) .

Optimization Strategies : - Use anhydrous solvents (e.g., DMF or acetone) to minimize hydrolysis.

- Monitor reactions via TLC and adjust reflux times (6–12 hours) to maximize yields (reported 60–80%) .

- Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) .

How do structural modifications at the phenylthio or thiazole moieties influence biological activity?

Advanced Research Question

Key Findings :

- Electron-withdrawing groups (e.g., –NO₂ at the 3-nitrophenyl position) enhance antimicrobial activity by increasing electrophilicity and membrane penetration .

- p-Tolylthio substitution improves lipophilicity, critical for blood-brain barrier penetration in neurological targets .

Contradictions : - While –NO₂ boosts antibacterial activity (MIC: 13–27 µmol/L against S. aureus), it may reduce solubility, complicating formulation .

Methodological Recommendations : - Perform QSAR studies to correlate logP values with bioactivity.

- Introduce polar groups (e.g., –OH, –NH₂) via Click Chemistry (e.g., triazole rings) to balance hydrophobicity .

What analytical techniques are critical for characterizing this compound and its derivatives?

Basic Research Question

Essential Techniques :

- ¹H/¹³C NMR : Confirm regiochemistry (e.g., thiazole NH proton at δ 11.86 ppm, aromatic protons at δ 6.57–8.67 ppm) .

- IR Spectroscopy : Identify carbonyl (C=O, ~1715 cm⁻¹) and thioether (C–S, ~1095 cm⁻¹) stretches .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z 494.1072 [M+H]⁺ for triazole derivatives) .

Advanced Applications : - X-ray Crystallography : Resolve stereochemical ambiguities (e.g., torsion angles of nitro groups relative to the benzene ring) .

How can researchers resolve discrepancies in reported biological activities across studies?

Advanced Research Question

Case Example :

- Antimicrobial Activity : MIC values vary widely (e.g., 13–4000 µg/mL) due to differences in substituent positions (–Br vs. –NO₂) and assay conditions (e.g., C. albicans vs. MRSA) .

Resolution Strategies : - Conduct meta-analyses of substituent effects using databases like ChEMBL.

- Standardize assays (e.g., CLSI guidelines) and include positive controls (e.g., cisplatin for apoptosis studies) .

What computational tools are recommended for predicting the pharmacokinetic and target-binding properties of this compound?

Advanced Research Question

Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2, Aurora kinases) .

- ADMET Prediction : Employ SwissADME or pkCSM to assess solubility (LogS), hepatotoxicity, and BBB permeability .

Case Study : - Docking of N-(benzo[d]thiazol-2-yl)acetamide derivatives with COX-2 revealed hydrogen bonds with Arg120 and Tyr355, guiding lead optimization .

What are the challenges in scaling up synthesis for preclinical studies, and how can they be mitigated?

Advanced Research Question

Challenges :

- Low Yields in thioetherification steps due to steric hindrance from bulky substituents.

- Purification Complexity from byproducts (e.g., disulfides).

Solutions : - Optimize microwave-assisted synthesis to reduce reaction times.

- Use flow chemistry for continuous processing of intermediates .

How does the nitro group’s position (meta vs. para) on the phenyl ring affect stability and reactivity?

Basic Research Question

Key Insights :

- Meta-NO₂ (as in the target compound) enhances stability by reducing steric strain compared to para-substituted analogs .

- Reactivity : The meta position directs electrophilic substitution to the thiazole ring, facilitating further functionalization .

Experimental Validation : - Compare degradation rates via HPLC under accelerated conditions (40°C, 75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.